methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate
Description
Methyl (2R)-2-{[(tert-butoxycarbonyl)amino}-3-hydroxy-3-methylbutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position, a hydroxyl group, and a methyl group at the C3 position. The Boc group serves as a protective moiety for amines, enabling selective reactions in peptide synthesis and medicinal chemistry. The compound’s R-configuration at C2 and the presence of both hydroxyl and methyl groups at C3 contribute to its stereochemical complexity and utility as a chiral building block.
Properties
Molecular Formula |
C11H21NO5 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
methyl (2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C11H21NO5/c1-10(2,3)17-9(14)12-7(8(13)16-6)11(4,5)15/h7,15H,1-6H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
IFCLQLSEZMNCKW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)OC)C(C)(C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)OC)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Starting from a suitable chiral α-hydroxy acid or its ester derivative.
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Formation of the methyl ester.
- Introduction or preservation of the hydroxy and methyl substituents at the 3-position.
The stereochemistry at the 2-position (R-configuration) is maintained or controlled throughout the synthesis.
Synthesis from N-Boc-Serine Methyl Ester
One common approach is the use of N-Boc-(L)-serine methyl ester as a precursor, which inherently contains the Boc-protected amino group, the methyl ester, and the hydroxy group at the β-position. This is referenced in antiviral peptidomimetic conjugate synthesis protocols, where N-Boc-serine methyl ester is employed as a starting material for further elaboration.
- The N-Boc-serine methyl ester is prepared or purchased.
- It can be subjected to coupling reactions or further functionalization while preserving the Boc and methyl ester groups.
- Purification typically involves silica gel chromatography using solvent systems like dichloromethane (CH2Cl2) with methanol (MeOH) or acetone mixtures.
- Characterization is done by thin layer chromatography (TLC), UV visualization, and spectroscopic methods.
Use of Chiral Triflate Esters and Nucleophilic Substitution
A more recent and versatile method involves the conversion of enantiopure α-hydroxy acid methyl esters into chiral triflate esters , which serve as excellent electrophiles for nucleophilic substitution reactions with Boc-protected amines.
- The α-hydroxy acid methyl ester (e.g., methyl (2R)-2-hydroxy-3-methylbutanoate) is treated with trifluoromethanesulfonic anhydride (Tf2O) and pyridine in dichloromethane (DCM) at low temperature to form the corresponding triflate ester.
- This triflate ester is then reacted with tert-butoxycarbonyl-protected amines (e.g., 4-Boc-aminopiperidine or Boc-aminopyrrolidine) under nucleophilic substitution (SN2) conditions.
- The reaction proceeds with inversion of configuration at the chiral center, allowing for stereochemical control.
- The reaction is typically carried out at low temperatures (−50 °C to room temperature) in DCM with triethylamine (TEA) as a base.
- Yields range from moderate to high (70–85%), with excellent enantiomeric purity.
This method is advantageous due to:
- High stereochemical fidelity (Walden inversion).
- Mild reaction conditions minimizing racemization.
- The ability to generate triflate esters in situ without isolation.
- Applicability to various Boc-protected amines, allowing structural diversity.
Alternative Methods: Reductive Amination and Mitsunobu Reaction
Other synthetic routes include:
Reductive amination: Reaction of Boc-protected amino aldehydes with methyl glycinate derivatives, followed by reduction with sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over Pd/C, yielding amino acid esters with good stereochemical control.
Mitsunobu reaction: Coupling of N-Boc-β-amino alcohols with N-protected amino acid esters under Mitsunobu conditions to form N-(β-aminoalkylene)amino acid derivatives. This method requires careful control to avoid racemization and side reactions.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Stereochemical Outcome | Advantages | Limitations |
|---|---|---|---|---|---|---|
| From N-Boc-Serine Methyl Ester | N-Boc-(L)-serine methyl ester | Coupling reagents (e.g., PyBOP), silica gel chromatography | 70–90 | Retains (L)-configuration | Commercial availability, straightforward | Limited to serine derivatives |
| Chiral Triflate Ester Route | α-Hydroxy acid methyl ester | Tf2O, pyridine, Boc-amine, TEA, DCM, low temp | 74–85 | Inversion via SN2, high enantiopurity | High stereocontrol, mild conditions | Requires triflate ester handling |
| Reductive Amination | Boc-amino aldehyde + methyl glycinate | NaBH3CN or Pd/C hydrogenation | ~68–71 | Good stereochemical control | Direct amine introduction | Requires sensitive aldehydes |
| Mitsunobu Reaction | N-Boc-β-amino alcohol + N-protected amino acid ester | Mitsunobu reagents (e.g., DEAD, PPh3) | Variable | Potential racemization | Useful for complex substitutions | Side reactions, racemization risk |
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Removal of the Boc protecting group to yield the free amine.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate involves its reactivity as an ester and the presence of the Boc protecting group. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical transformations. The hydroxyl group can undergo oxidation or reduction reactions, allowing for the synthesis of a variety of derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl (2R)-2-{[(tert-butoxycarbonyl)amino}-3-hydroxy-3-methylbutanoate with structurally related compounds, emphasizing differences in stereochemistry, functional groups, and applications.
Structural and Functional Analysis
Ester vs. Acid derivatives (e.g., CAS 191664-14-9) are more polar, favoring aqueous-phase reactions or chromatography .
Stereochemical Variations :
- The target’s R-configuration at C2 contrasts with the S-configuration in CAS 101759-72-2, which may alter substrate-enzyme interactions in biocatalytic processes .
- Compounds with mixed stereochemistry (e.g., 2R,3S in CAS 55780-90-2) exhibit distinct conformational preferences, impacting crystallinity and melting points .
Functional Group Effects :
- The hydroxyl group at C3 in the target enables hydrogen bonding, a feature absent in CAS 191664-14-9, making the latter less reactive in hydroxyl-directed functionalizations .
- Methyl groups at C3 (common in all compounds) introduce steric hindrance, slowing nucleophilic attacks but stabilizing transition states in stereoselective reactions .
Biological Activity
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate, also known by its CAS number 102507-13-1, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19NO5
- Molecular Weight : 233.26 g/mol
- Boiling Point : Not available
- Solubility : Very soluble in water (14.8 mg/ml) .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is not a substrate for P-glycoprotein (P-gp), indicating potential for good bioavailability . It does not inhibit major cytochrome P450 enzymes, suggesting a low risk for drug-drug interactions .
This compound is believed to exert its biological effects through modulation of metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, which may facilitate cellular uptake and bioactivity.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have indicated that this compound exhibits antimicrobial properties against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Anti-inflammatory Effects : Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting a potential role in modulating inflammatory responses .
- Neuroprotective Properties : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced apoptosis, possibly through the activation of antioxidant pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s synthesis?
The Boc group protects the amino functionality during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without disrupting ester or hydroxyl groups, enabling sequential peptide couplings .
Q. What are common synthetic routes to prepare this compound?
A typical route involves:
- Step 1: Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine).
- Step 2: Esterification of the carboxylic acid with methanol under catalytic acidic conditions.
- Step 3: Hydroxylation or stereoselective oxidation to introduce the 3-hydroxy-3-methyl moiety. Reaction conditions (temperature, solvent) must be tightly controlled to avoid racemization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy: Confirms stereochemistry (e.g., ¹H/¹³C NMR for chiral centers at C2 and C3) and Boc-group integrity .
- HPLC: Assesses purity and monitors reaction progress, especially in peptide coupling steps .
- IR Spectroscopy: Identifies carbonyl stretching frequencies (Boc C=O at ~1680–1720 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
Based on structurally similar analogs, hazards include skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Store in dry, cool conditions to prevent decomposition .
Advanced Research Questions
Q. How can coupling efficiency in peptide synthesis be optimized using this compound?
- Activation Strategy: Use carbodiimides (e.g., DCC) with coupling agents like HOBt to minimize racemization .
- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility of Boc-protected intermediates .
- Temperature Control: Maintain 0–4°C during activation to reduce side reactions .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral Auxiliaries: Use (2R)-configured starting materials or enzymes (e.g., lipases) for kinetic resolution .
- Stereoselective Hydroxylation: Enzymatic methods (e.g., P450 monooxygenases) or Sharpless epoxidation can introduce the 3-hydroxy group with high enantiomeric excess .
Q. How should conflicting spectral data (e.g., NMR splitting patterns) be resolved?
- Variable Temperature NMR: Identify dynamic rotational barriers (e.g., hindered tert-butyl groups) causing unexpected splitting .
- X-ray Crystallography: Resolve ambiguous stereochemistry via single-crystal analysis .
Q. How does this compound compare to Fmoc- or Cbz-protected analogs in peptide synthesis?
- Boc vs. Fmoc: Boc requires acidic deprotection (TFA), while Fmoc uses base (piperidine), making Boc preferable for acid-stable sequences .
- Boc vs. Cbz: Boc offers higher orthogonality in multi-step syntheses compared to Cbz (removed by hydrogenolysis) .
Q. What steric/electronic factors influence its reactivity in nucleophilic acyl substitutions?
Q. How does the compound’s stability vary under different storage conditions?
- Moisture Sensitivity: Hydrolysis of the ester group occurs in humid environments; store desiccated at –20°C .
- Acid Sensitivity: Boc deprotection initiates at pH < 4, necessitating neutral buffers during biological assays .
Methodological Tables
Table 1: Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, Boc CH₃), δ 4.20 (m, C2-H) | |
| ¹³C NMR | δ 155.8 (Boc C=O), δ 174.5 (ester) | |
| IR | 1720 cm⁻¹ (ester C=O) |
Table 2: Comparison of Protecting Group Strategies
| Group | Deprotection Method | Orthogonality | Use Case |
|---|---|---|---|
| Boc | Acid (TFA) | High | Peptide synthesis |
| Fmoc | Base (piperidine) | Moderate | Solid-phase synthesis |
| Cbz | H₂/Pd | Low | Small-molecule analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
